molecular formula C9H17NO2S B1590038 tert-Butyl 3-mercaptopyrrolidine-1-carboxylate CAS No. 371240-66-3

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

Cat. No. B1590038
M. Wt: 203.3 g/mol
InChI Key: QZVCJLUVFPPQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (TBC) is an organosulfur compound with a wide range of applications in scientific research. It is an organosulfur compound with a unique structure that is used in organic synthesis, particularly in the preparation of compounds with sulfur-containing functional groups. TBC can also be used as a catalyst in organic reactions, as a ligand, and as a reagent in the synthesis of various compounds. In addition, TBC has been used in the development of new drugs and in the study of the biochemical and physiological effects of various compounds.

Scientific Research Applications

Metabolic Studies

  • Metabolism and Biochemical Reactions : tert-Butyl 3-mercaptopyrrolidine-1-carboxylate has been studied in the context of its metabolic pathways and biochemical reactions. For example, research on 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats and humans has revealed insights into its metabolic processes, which could be relevant for tert-Butyl 3-mercaptopyrrolidine-1-carboxylate due to structural similarities (Daniel, Gage, & Jones, 1968).

Chemical Synthesis

  • Synthesis of Pyrrolidine Derivatives : The compound has been used in the synthesis of various pyrrolidine derivatives. For instance, it played a role in the palladium-catalyzed coupling reactions to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
  • Enantioselective Synthesis : It has been used in the enantioselective synthesis of substituted pyrrolidines, which is crucial for creating specific chiral molecules in drug development (Chung et al., 2005).

Organic Chemistry

  • Reactions with Chlorohydrocarbons : Research has explored its reactions with chlorohydrocarbons, particularly in the context of polyvinyl chloride stabilization (Ayrey, Poller, & Siddiqui, 1972).
  • Synthesis and Crystal Structure Analysis : Studies on tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a related compound, have been conducted to understand its synthesis and crystal structure, which can provide insights into the physical and chemical properties of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (Naveen et al., 2007).

Pharmacology and Drug Discovery

  • Synthesis in Drug Development : Its role in the synthesis of novel molecular structures is important in drug discovery, such as in the creation of Tyk2 inhibitors, showcasing its utility in medicinal chemistry (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 3-sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCJLUVFPPQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536890
Record name tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

CAS RN

371240-66-3
Record name tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-sulfanylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of (RS)-3-acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.4 g, 5.07 mmol) in MeOH (15 ml) was added dropwise a suspension of sodium methoxide (0.61 g, 11.3 mmol) in MeOH. After 6 hours stirring at room temperature, the reaction mixture was neutralized with 1N HCl and MeOH was partially evaporated. H2O and ethylacetate were added. The aqueous phase was extracted with ethylacetate, the combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated to provide (RS)-3-mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester (1.2 g, 100%) as a colorless oil, MS: m/e 130.1 (M-OtBu).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate (200 mg, 0.81 mmol) was dissolved in MeOH (10mL) and sodium methanethiolate (57 mg, 0.81 mmol) was added. The reaction mixture was stirred at rt for 30 mins. HCl (1M solution) was added and the aqueous layer extracted with DCM. The organic layer was washed with brine, dried (Na2SO4), filtered and evaporated affording the title compound (0.163 g, 98.4%). 1H NMR (500 MHz, CDCl3): δ 1.44 (s, 9H), 1.68 (d, 1H), 1.75-1.84 (m, 1H), 2.22-2.28 (m, 1H), 3.13-3.23 (m, 1H), 3.30-3.40 (m, 2H), 3.47-3.57 (m, 1H), 3.67-3.74 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

Citations

For This Compound
1
Citations
QX Zang, ZY Wang, Y Li, XM Luo, HY Li… - Chemical …, 2022 - pubs.rsc.org
… (2D) chiral frameworks [NaAg 5 (R/S-L) 6 (H 2 O) 2 (CH 3 OH)]·Na[Ag 5 (R/S-L) 6 ] (denoted as R-Ag 5 -1, S-Ag 5 -1) built with R/S-tert-butyl-3-mercaptopyrrolidine-1-carboxylate (R-L, S-…
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.